molecular formula C11H14N2O3 B12970075 Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12970075
M. Wt: 222.24 g/mol
InChI Key: NJFMUVLWMOECLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is an organic compound that belongs to the class of dihydropyrimidines. This compound features a cyclobutylmethyl group attached to a dihydropyrimidine ring, which is further substituted with a methyl ester group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclobutylmethyl ketone with a suitable amine and an esterifying agent can yield the desired dihydropyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 1-(cyclobutylmethyl)-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)9-5-12-11(15)13(7-9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3

InChI Key

NJFMUVLWMOECLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)N=C1)CC2CCC2

Origin of Product

United States

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